![molecular formula C12H7FN2O B6366647 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261957-10-1](/img/structure/B6366647.png)
6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (6-CFHP) is an organic compound with two nitrogen atoms and one fluorine atom, and is a member of the pyridine family. It is a colorless solid that has a melting point of 91-93 °C, and is soluble in water, ethanol, and methanol. 6-CFHP has a wide range of applications in both the pharmaceutical and industrial sectors, and is used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, resins, and pigments.
Mechanism of Action
The mechanism of action of 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is known to interact with the cell membrane and has been shown to increase the permeability of the cell membrane to certain molecules. This increased permeability allows for the transport of molecules across the cell membrane, which can lead to changes in cell physiology.
Biochemical and Physiological Effects
6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the levels of tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of nitric oxide (NO), which is known to play an important role in the regulation of cell proliferation and apoptosis. In addition, 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the growth of certain types of cancer cells, and to increase the sensitivity of cancer cells to chemotherapy drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its availability, low cost, and its ability to increase the permeability of the cell membrane. The main limitation of using 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
For research on 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% include further study of its mechanism of action, its potential for use in the treatment of cancer and other diseases, and its potential for use as a drug delivery agent. Additionally, further research is needed to determine its safety and efficacy in humans. Other potential future directions include the development of new synthesis methods for 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and the study of its potential applications in the industrial sector.
Synthesis Methods
The synthesis of 6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is accomplished by the reaction of 3-cyano-2-fluorophenol with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C, and the resulting product is a colorless solid. The yield of the reaction is typically greater than 95%.
Scientific Research Applications
6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments. It has been used in the study of cell membrane permeability and as a potential drug delivery agent. It has also been studied for its potential as an anti-cancer drug, as well as its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
2-fluoro-3-(6-oxo-1H-pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(7-14)3-1-4-9(12)10-5-2-6-11(16)15-10/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIZCHOMJGQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CC(=O)N2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682755 |
Source
|
Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261957-10-1 |
Source
|
Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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